molecular formula C11H14O3 B3359544 Ethyl 3-methoxy-4-methylbenzoate CAS No. 86239-03-4

Ethyl 3-methoxy-4-methylbenzoate

Cat. No.: B3359544
CAS No.: 86239-03-4
M. Wt: 194.23 g/mol
InChI Key: VFAUSENVGLLUAB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 3-methoxy-4-methylbenzoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.

Scientific Research Applications

Ethyl 3-methoxy-4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in organic synthesis, it is used to prepare various derivatives and study reaction mechanisms.

    Biology: It is used in studies involving esterases and their role in hydrolyzing ester bonds.

    Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.

    Industry: Employed in the fragrance industry for its aromatic properties and in the production of fine chemicals.

Safety and Hazards

“3-Methoxy-4-methyl-benzoic acid ethyl ester” is moderately toxic by ingestion . It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, wash hands, forearms, and face thoroughly after handling, and remove the person to fresh air and keep comfortable for breathing if one feels unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-4-methylbenzoate can be synthesized through the esterification of 3-methoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: 3-methoxy-4-methylbenzoic acid.

    Reduction: 3-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxybenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 3-methylbenzoate: Lacks the methoxy group on the benzene ring.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

ethyl 3-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAUSENVGLLUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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